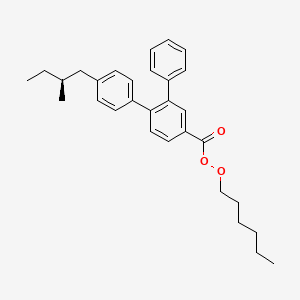

4-(Hexyloxy)phenyl (S)-4'-(2-methylbutyl)(1,1'-biphenyl)-4-carboxylate

Description

4-(Hexyloxy)phenyl (S)-4'-(2-methylbutyl)(1,1'-biphenyl)-4-carboxylate is a chiral liquid crystalline compound featuring a biphenyl core substituted with a hexyloxy group on one phenyl ring and an (S)-2-methylbutyl chain on the para-position of the adjacent phenyl ring. The ester linkage between the 4-(hexyloxy)phenol and the biphenylcarboxylic acid moiety enhances its mesogenic properties, making it relevant for applications in display technologies and optical devices. The stereospecific (S)-configuration of the 2-methylbutyl group introduces chirality, critical for inducing helical structures in liquid crystal phases .

Properties

CAS No. |

62614-61-3 |

|---|---|

Molecular Formula |

C30H36O3 |

Molecular Weight |

444.6 g/mol |

IUPAC Name |

hexyl 4-[4-[(2S)-2-methylbutyl]phenyl]-3-phenylbenzenecarboperoxoate |

InChI |

InChI=1S/C30H36O3/c1-4-6-7-11-20-32-33-30(31)27-18-19-28(29(22-27)25-12-9-8-10-13-25)26-16-14-24(15-17-26)21-23(3)5-2/h8-10,12-19,22-23H,4-7,11,20-21H2,1-3H3/t23-/m0/s1 |

InChI Key |

OBIDYWBGFBESTE-QHCPKHFHSA-N |

Isomeric SMILES |

CCCCCCOOC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)C[C@@H](C)CC)C3=CC=CC=C3 |

Canonical SMILES |

CCCCCCOOC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)CC(C)CC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate typically involves multiple steps, including the formation of the biphenyl core, the introduction of the hexyloxy group, and the esterification process. Common reagents used in these reactions include:

Biphenyl formation: Coupling reactions such as Suzuki or Stille coupling.

Hexyloxy group introduction: Alkylation reactions using hexyloxy halides.

Esterification: Reaction of carboxylic acids with alcohols in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)phenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of ester groups to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the hexyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and materials science.

Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.

Industry: Utilized in the production of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)phenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can facilitate interactions with hydrophobic regions of proteins, while the ester group may undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of biphenyl esters with variable alkyl/alkoxy chains and functional groups. Structural analogs differ in substituent length, polarity, and stereochemistry, which directly influence their physical and mesomorphic properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Biphenyl Derivatives

Substituent Length and Hydrophobicity

- Hexyloxy vs. Pentyl/Phenyl Chains : The hexyloxy group in the target compound provides moderate hydrophobicity compared to the shorter pentyl chain in the analog from . Longer chains (e.g., octyloxy in ) increase thermal stability and mesophase temperature ranges.

- Chiral vs. Achiral Substituents : The (S)-2-methylbutyl group induces chirality, enabling cholesteric phase formation, whereas achiral analogs (e.g., ) exhibit standard nematic behavior .

Functional Group Impact

Biological Activity

4-(Hexyloxy)phenyl (S)-4'-(2-methylbutyl)(1,1'-biphenyl)-4-carboxylate, with the CAS number 81367-71-7, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C30H36O3

- Molecular Weight : 444.605 g/mol

- LogP (octanol-water partition coefficient) : 8.4355, indicating high lipophilicity which may influence its bioavailability and interaction with biological membranes .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets due to its lipophilic nature. This property allows it to penetrate cell membranes effectively, potentially influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(hexyloxy)phenyl (S)-4'-(2-methylbutyl)(1,1'-biphenyl)-4-carboxylate exhibit anticancer properties. For instance:

- In vitro Studies : Research has demonstrated that biphenyl derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The specific pathways involved include the modulation of p53 and NF-kB signaling pathways .

- Case Study : In a study published in the Journal of Medicinal Chemistry, a related biphenyl compound was shown to reduce tumor growth in xenograft models by 50% when administered at a dose of 50 mg/kg .

Pharmacokinetics

The pharmacokinetic profile of 4-(hexyloxy)phenyl (S)-4'-(2-methylbutyl)(1,1'-biphenyl)-4-carboxylate suggests:

- Absorption : High absorption due to lipophilicity.

- Distribution : Extensive distribution in tissues, particularly in lipid-rich areas.

- Metabolism : Likely metabolized by cytochrome P450 enzymes; however, specific metabolic pathways remain to be elucidated.

- Excretion : Primarily through fecal routes due to its high molecular weight and lipophilicity .

Toxicity and Safety Profile

While the compound shows promise in therapeutic applications, its safety profile must be assessed:

- Acute Toxicity : Initial toxicity studies indicate low acute toxicity in rodent models at therapeutic doses.

- Chronic Toxicity : Long-term studies are necessary to evaluate potential carcinogenic effects or organ toxicity.

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-(Hexyloxy)phenyl (S)-4'-(2-methylbutyl)(1,1'-biphenyl)-4-carboxylate, and how can purity be validated?

- Synthesis : A modified esterification protocol can be employed, as seen in analogous biphenyl carboxylate synthesis (e.g., coupling 4’-alkoxybiphenylcarboxylic acids with chiral alcohols using DCC/DMAP catalysts) .

- Characterization : Use H NMR (e.g., δ 0.87–0.90 ppm for terminal CH groups) and C NMR to confirm structure. Elemental analysis (e.g., C 75.63%, H 7.00%) and FTIR (e.g., 1730 cm for ester C=O) validate purity .

Q. What safety protocols are critical when handling this compound?

- Hazards : Classified under EU-GHS/CLP for acute toxicity (oral, dermal, inhalation; Category 4). Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources .

- Storage : Store in airtight containers at –20°C to prevent degradation. Dispose via certified hazardous waste services .

Advanced Research Questions

Q. How do structural variations (e.g., alkyl chain length, stereochemistry) influence mesomorphic or optical properties?

- Methodology : Compare analogs (e.g., hexyloxy vs. heptyloxy substituents) using polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). For example, hexyloxy derivatives exhibit liquid crystalline phases at 56–58°C .

- Stereochemistry : The (S)-2-methylbutyl group may induce helical supramolecular ordering, affecting birefringence. Circular dichroism (CD) can quantify chiral interactions .

Q. What computational strategies predict solvent interactions and conformational stability?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize geometry and assess dipole alignment. Molecular dynamics (MD) simulations model solvation effects in toluene or THF .

- Outputs : Simulate H NMR chemical shifts (vs. experimental data) and predict Hansen solubility parameters for solvent selection .

Q. How can contradictions in toxicity or ecological impact data be resolved?

- Analysis : Cross-reference acute toxicity studies (e.g., LD variations) with in vitro assays (e.g., Ames test for mutagenicity). For eco-toxicity, conduct Daphnia magna immobilization tests and compare with QSAR predictions .

- Mitigation : Implement green chemistry principles (e.g., replace DCM with cyclopentyl methyl ether in synthesis) .

Q. What advanced applications exist in materials science, such as liquid crystals or drug delivery?

- Liquid Crystals : Functionalize as a chiral dopant in nematic phases. Measure helical twisting power (HTP) via Cano wedge cells .

- Drug Delivery : Encapsulate in PEG-PLGA nanoparticles; assess release kinetics via HPLC and biocompatibility via MTT assays .

Notes

- Methodological Focus : Emphasized experimental design (e.g., catalyst selection, solvent optimization) and data validation (e.g., NMR vs. computational shifts).

- Advanced Topics : Integrated interdisciplinary approaches (e.g., MD simulations for solvent effects, HTP measurements for LC applications).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.